4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide
CAS No.: 92367-11-8
Cat. No.: VC2031753
Molecular Formula: C9H6BrF3N2
Molecular Weight: 279.06 g/mol
* For research use only. Not for human or veterinary use.
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide - 92367-11-8](/images/structure/VC2031753.png)
Specification
CAS No. | 92367-11-8 |
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Molecular Formula | C9H6BrF3N2 |
Molecular Weight | 279.06 g/mol |
IUPAC Name | 3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)diazirine |
Standard InChI | InChI=1S/C9H6BrF3N2/c10-5-6-1-3-7(4-2-6)8(14-15-8)9(11,12)13/h1-4H,5H2 |
Standard InChI Key | BCFUQXOZHPIAPS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CBr)C2(N=N2)C(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1CBr)C2(N=N2)C(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Identification
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide is identified by the CAS Registry Number 92367-11-8 and has the molecular formula C₉H₆BrF₃N₂ . This compound is also known by several synonyms including 3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)diazirine, 3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine, and 3H-Diazirine, 3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)- .
Structural Features
The molecular structure consists of a benzene ring substituted with two key functional groups: a bromomethyl group (-CH₂Br) at the para position and a trifluoromethyl-diazirine moiety (-C(CF₃)N₂) at the meta position . The diazirine group forms a three-membered ring containing two nitrogen atoms and one carbon atom, creating a strained cyclic structure that is essential for its photoreactive properties . The trifluoromethyl group enhances the stability of the diazirine ring while providing favorable physicochemical properties for various applications .
Physical and Chemical Properties
Physical Properties
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide exists as a light yellow to brown clear liquid at room temperature . The compound has a molecular weight of 279.056 g/mol and exhibits specific physical characteristics that determine its handling and application potential .
Table 1: Physical and Chemical Properties of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide
Chemical Stability and Reactivity
This compound exhibits sensitivity to environmental factors, particularly light, air, and heat . Under photolysis conditions, the diazirine group undergoes nitrogen extrusion to generate highly reactive carbene intermediates, which can insert into various chemical bonds. This photoreactivity is central to its applications in photoaffinity labeling and crosslinking studies.
Comparative stability studies have shown that trifluoromethylphenyl diazirines decompose under ambient light exposure, with significant degradation occurring over several weeks . For instance, conventional trifluoromethylphenyl diazirine retains only 26.8% of unreacted compound after 31 days of ambient light exposure, highlighting the importance of proper storage conditions .
Synthesis and Production
The synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide typically involves multiple steps, with the key intermediate being the corresponding benzyl alcohol derivative. A common synthetic route involves:
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Formation of the diazirine ring through reaction of suitable precursors with trifluoromethyl diazomethane under controlled conditions.
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Conversion of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol to the bromide derivative using phosphorus tribromide (PBr₃), typically achieving yields around 84% .
Industrial production follows similar synthetic routes but scaled up with precise control of reaction conditions to ensure high yield and purity. The final product undergoes purification using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level, typically >95.0% as measured by HPLC .
Applications in Research and Industry
Photoaffinity Labeling
The primary application of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide is in photoaffinity labeling, where it serves as a critical tool for studying protein interactions and dynamics . Upon UV irradiation (typically at ~350 nm), the diazirine group generates reactive carbene species that can form covalent bonds with proximal molecules, enabling the identification and characterization of binding sites and protein-ligand interactions .
This compound has been incorporated into various photoaffinity probes, including those used in the study of bitter taste receptors and epoxy resin-based crosslinkers. Its ability to form stable covalent bonds with target molecules makes it valuable for capturing transient protein-ligand interactions that might be difficult to study using other methods.
Drug Development
In pharmaceutical research, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide serves as a key intermediate in the synthesis of pharmaceuticals, particularly those requiring specific biological activities . The trifluoromethyl group enhances the stability and lipophilicity of drug candidates, making this compound valuable in the design and development of new therapeutic agents .
The compound's ability to undergo controlled photochemical reactions allows researchers to create photoactivatable drug candidates that can be spatially and temporally activated, offering potential advantages in targeted drug delivery systems.
Materials Science
In materials science, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide is applied in the development of advanced materials such as polymers and coatings that require specific chemical properties for enhanced performance . Its photoreactive nature allows for light-triggered crosslinking, which can be used to create materials with tunable mechanical properties.
The bromide functional group provides a reactive handle for further modifications, allowing the incorporation of this photoactive moiety into various material platforms through nucleophilic substitution reactions .
Bioconjugation
In bioconjugation applications, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide is utilized to attach biomolecules to surfaces or other molecules, which is crucial in diagnostics and therapeutic applications . The compound's ability to form covalent bonds upon photoactivation makes it an excellent choice for immobilizing biomolecules on surfaces for biosensor development or creating bioconjugates for targeted delivery.
The benzyl bromide moiety readily undergoes nucleophilic substitution reactions with various nucleophiles, including alcohols, amines, and thiols, providing versatile chemistry for bioconjugation applications .
Photochemical Properties and Mechanism
Photoreactivity Mechanism
The photochemical reactivity of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide centers on the diazirine group. Upon exposure to UV light (approximately 350-365 nm), the diazirine undergoes photolysis, resulting in the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive carbene intermediate .
This carbene can undergo various reactions, including:
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C-H insertion reactions with alkanes and aromatic compounds
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Addition to double and triple bonds
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Insertion into O-H, N-H, and S-H bonds
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Ylide formation with heteroatoms
This versatile reactivity profile makes the compound valuable for covalent labeling of diverse target molecules with minimal specificity for particular functional groups.
Photostability Comparisons
Research has shown that trifluoromethyl-diazirines exhibit varying degrees of stability under different lighting conditions. Comparative studies have demonstrated that conventional trifluoromethylphenyl diazirine derivatives show significant degradation under ambient light exposure over time .
For example, when exposed to two linear fluorescent lamps (28 W each) at room temperature, conventional trifluoromethylphenyl diazirine retained only 26.8% of unreacted compound after 31 days, while modified versions showed improved stability (79.4-90.1% remaining) . This highlights the importance of proper handling and storage of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide to maintain its photochemical properties.
Manufacturer | Product Number | Packaging | Price (USD) | Reference |
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TCI Chemical | T2819 | 200 mg | $147 | |
TCI Chemical | T2819 | 1 g | $515 | |
TRC | B699360 | 250 mg | $525 | |
Chem-Impex | 39658 | 1 g | $538.72 | |
AK Scientific | 5974AL | 1 g | $726 |
This pricing information reflects the specialized nature of the compound and its importance in research applications. The relatively high cost suggests that the synthesis and purification processes are complex, requiring specialized equipment and expertise.
Comparative Analysis with Related Compounds
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide belongs to a family of photoreactive compounds that include related derivatives such as 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol (CAS: 87736-88-7) and 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid .
The alcohol derivative serves as a precursor in the synthesis of the bromide and offers different reactivity profiles for specific applications. While the bromide excels in nucleophilic substitution reactions, the alcohol derivative can undergo esterification reactions, and the acid derivative can form amide bonds .
Stability studies comparing conventional and modified trifluoromethylaryl diazirines have shown that structural modifications can significantly impact their photostability. For instance, pyridinyl and pyrimidinyl derivatives exhibited enhanced stability under ambient light conditions compared to the conventional phenyl diazirine, with 79.4% and 90.1% remaining unreacted after 31 days, respectively, compared to only 26.8% for the phenyl derivative .
Recent Research Developments
Recent research has expanded the applications of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide and related compounds in various fields:
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Photoaffinity Microarrays: The compound has been utilized in the development of photoaffinity microarrays for high-throughput screening of molecular interactions .
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Peptide and Sugar Crosslinking: Research has demonstrated the utility of this compound in creating crosslinkers with peptides and sugars for studying complex biomolecular interactions .
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Improved Photolabels: Modified photolabels based on the trifluoromethylaryl diazirine scaffold have been developed with enhanced aqueous solubility and stability, expanding their utility in biological systems .
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Convergent Synthetic Routes: Researchers have developed efficient convergent routes for synthesizing photoaffinity labels incorporating the trifluoromethyl-diazirine moiety, facilitating the creation of diverse functional probes .
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